molecular formula C17H16O B2941965 Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone CAS No. 94540-41-7

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone

Cat. No.: B2941965
CAS No.: 94540-41-7
M. Wt: 236.314
InChI Key: PBOUTGGNTILOQZ-UHFFFAOYSA-N
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Description

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone (CAS Number: 94540-41-7) is an organic compound with the molecular formula C17H16O and a molecular weight of 236.31 g/mol . This tetrahydronaphthalene (Tetralin)-based scaffold is of significant interest in medicinal chemistry research. Compounds featuring the tetrahydronaphthalene core are extensively investigated as conformationally-restricted scaffolds for constructing biologically active molecules . Recent research highlights tetrahydronaphthalene derivatives as novel inhibitors of Mycobacterium tuberculosis ATP synthase, presenting a promising therapeutic strategy for drug-resistant tuberculosis . Furthermore, structurally related analogues are valuable in neuropharmacology, serving as potent and selective ligands for dopamine receptor subtypes, which is important for studying conditions like Parkinson's disease and schizophrenia . As a key synthetic building block, this ketone can be functionalized for the annulation of heterocyclic ring systems, enabling the synthesis of more complex pharmacophores . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUTGGNTILOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as benzoyl chloride) and 1,2,3,4-tetrahydronaphthalene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-HT7 Receptor Ligands

Compounds like N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides (e.g., LP-44, M-919) exhibit potent 5-HT7 receptor agonism (Ki = 0.13–1.1 nM) due to their extended alkyl chains and arylpiperazine groups. Unlike this compound, these derivatives prioritize receptor selectivity over 5-HT1A, 5-HT2A, and D2 receptors (>100–1000-fold) via their hexanamide linker and aryl substitutions .

Compound Key Structural Features 5-HT7 Activity (Ki, nM) Selectivity Profile
LP-44 (M-919) Piperazinehexanamide + methylthiophenyl 0.13–1.1 >200-fold over 5-HT1A, 5-HT2A
Phenyl(tetrahydronaphthalenyl)methanone Phenyl + ketone Not reported N/A

Anticancer Agents

Tetralin-6-ylpyridine and pyrimidine derivatives (e.g., 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone) demonstrate selective anticancer activity against liver cancer cells (IC50 = 1.01 µg/mL). The absence of a ketone-phenyl group in these compounds highlights the role of heterocyclic substituents (e.g., pyridine) in enhancing cytotoxicity compared to the parent methanone scaffold .

Anticoagulants

Flocoumafen, a 4-hydroxycoumarin derivative with a trifluoromethylphenyl-tetralin moiety, acts as a potent anticoagulant. Its structural complexity, including a benzopyranone ring and trifluoromethyl group, contrasts with this compound’s simplicity, underscoring how electron-withdrawing groups enhance bioactivity .

Physicochemical Properties

Lipophilicity

The hexanamide chain in 5-HT7 ligands increases lipophilicity (logP > 5), improving blood-brain barrier penetration compared to this compound (logP ≈ 3–4) .

Stability

Intramolecular hydrogen bonding in Schiff base derivatives (e.g., O1–H1···N1, 2.541 Å) enhances stability, whereas phenyl(tetrahydronaphthalenyl)methanone’s rigidity may limit metabolic degradation .

Biological Activity

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C_{24}H_{24}O
  • Molecular Weight : 312.45 g/mol
  • CAS Number : 94540-41-7

The compound features a phenyl group attached to a tetrahydronaphthalenone moiety, which contributes to its unique chemical and biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of various enzymes and receptors, leading to several biological effects. Notably, it has been investigated for its potential anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

2. Anticancer Activity

The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies have reported that it can induce apoptosis in cancer cells through the activation of specific signaling pathways .

3. Neuroprotective Effects

This compound is also being explored for its neuroprotective properties. It may modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzophenone BenzophenoneLacks tetrahydronaphthalene moiety; primarily used as a UV filter
Naphthalene Derivatives NaphthaleneShare naphthalene core; varied biological activities based on substitutions

This compound is unique due to its specific combination of functional groups that confer distinct biological activities compared to similar compounds.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound in a murine model. The results indicated a significant reduction in inflammatory markers compared to control groups .

Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was associated with the modulation of apoptotic pathways involving caspase activation .

Q & A

What are the common synthetic routes for synthesizing Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone derivatives?

Level: Basic
Methodological Answer:
Derivatives are typically synthesized via condensation reactions or acylation. For example, Schiff base derivatives can be prepared by reacting 1,2,3,4-tetrahydronaphthalen-1-amine with carbonyl-containing compounds like (2-hydroxy-5-methylphenyl)(phenyl)methanone in methanol, followed by intramolecular cyclization to stabilize the structure through hydrogen bonding . Acylation of tetrahydronaphthalene precursors with benzoyl chlorides or ketones under anhydrous conditions is another route, often monitored by TLC and purified via column chromatography .

How is the crystal structure of this compound derivatives characterized?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystallographic data for related compounds (e.g., [2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole derivatives) reveal monoclinic systems (space group P21/n) with unit cell parameters a = 14.4105 Å, b = 10.9408 Å, c = 16.0924 Å, and β = 94.235°. Data refinement using software like SHELXL achieves R factors < 0.054, ensuring precise bond length and angle measurements .

What challenges arise in achieving enantioselective synthesis of tetrahydronaphthalene-based ketones?

Level: Advanced
Methodological Answer:
Enantioselectivity requires chiral catalysts. For instance, iridium-catalyzed hydrogenation of cyclic enamides (e.g., (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide) achieves >99% enantiomeric excess (ee) using chiral phosphine ligands. Key challenges include controlling steric hindrance at the tetrahydronaphthalene ring and optimizing reaction temperature (20–40°C) to prevent racemization . Advanced NMR and chiral HPLC are critical for ee validation .

How do intramolecular hydrogen bonds influence the stability of these compounds?

Level: Advanced
Methodological Answer:
Intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff bases) enhance stability by forming six-membered rings. For example, in 4-methyl-2-[(E)-phenyl(1,2,3,4-tetrahydronaphthalen-1-ylimino)methyl]phenol, the O1–H1⋯N1 bond (2.541 Å) is shorter than the van der Waals radii sum (3.07 Å), indicating strong stabilization. Computational studies (DFT) can quantify bond strength, while IR spectroscopy identifies shifts in O–H stretches (e.g., ~3200 cm⁻¹) .

What spectroscopic techniques confirm the structural conformation of these compounds?

Level: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). NOESY confirms spatial proximity of hydrogens in rigid tetrahydronaphthalene rings .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 495.55 for C34H25NO3) with <5 ppm error .
  • IR : Carbonyl stretches (C=O) appear at ~1680–1720 cm⁻¹ .

How are anti-inflammatory properties of tetrahydronaphthalene derivatives evaluated in vitro?

Level: Advanced
Methodological Answer:
Compounds like brodifacoum are tested for LPS-induced NO suppression in macrophages (e.g., RAW 264.7 cells). Cells are pre-treated with derivatives (1–50 µM), followed by LPS stimulation. NO levels are quantified via Griess assay (absorbance at 540 nm). IC50 values are calculated using nonlinear regression, with dexamethasone as a positive control. Western blotting further examines iNOS and COX-2 protein downregulation .

What computational strategies predict the pharmacological potential of these derivatives?

Level: Advanced
Methodological Answer:

  • QSAR : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity. Descriptors like logP and polar surface area are calculated using ChemAxon .
  • Molecular Docking : Autodock Vina simulates binding to targets (e.g., 5-HT7 receptors). Ligand structures are optimized with Gaussian09 (B3LYP/6-31G*), and docking scores (∆G) < −7 kcal/mol indicate strong binding .

What safety protocols are essential when handling tetrahydronaphthalene derivatives?

Level: Basic
Methodological Answer:
Refer to SDS guidelines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular contact.
  • Work in fume hoods to prevent inhalation (compounds may irritate respiratory systems).
  • First aid: For accidental exposure, rinse with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers, noting CAS 1169-61-5 for toxicity profiles .

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